molecular formula C8H8BrNO2 B3183586 2-Bromo-3,4-dimethyl-1-nitrobenzene CAS No. 101421-62-9

2-Bromo-3,4-dimethyl-1-nitrobenzene

Cat. No.: B3183586
CAS No.: 101421-62-9
M. Wt: 230.06 g/mol
InChI Key: NTKIHVHEUWEYCW-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds (HNCs) are a class of chemicals widely utilized as precursors in the synthesis of various industrial products, including dyes, polymers, pesticides, and explosives. mdpi.comnih.gov The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. nih.gov The introduction of a halogen, such as bromine, further modifies the electronic properties and provides a site for subsequent chemical reactions. nih.gov

The significance of compounds like 2-Bromo-3,4-dimethyl-1-nitrobenzene lies in their potential as building blocks. The nitro group can be reduced to an amino group, a key functional group in many pharmaceuticals and materials. The bromine atom can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The methyl groups also influence the reactivity and solubility of the molecule. The specific substitution pattern of this compound, with substituents at the 1, 2, 3, and 4 positions, offers a unique template for creating highly substituted and complex target molecules.

The study of HNCs is also driven by their environmental presence, stemming from their industrial use. mdpi.comnih.gov Research into the reactivity and transformation of these compounds is crucial for understanding their behavior and developing potential remediation strategies. mdpi.com

Overview of Research Trajectories for Substituted Benzenes

The study of substituted benzenes is a cornerstone of organic chemistry, focusing on how different functional groups attached to a benzene (B151609) ring influence its properties and reactivity. aip.orgresearchgate.net A primary area of research is understanding the directing effects of substituents in electrophilic aromatic substitution reactions. acs.orgmasterorganicchemistry.com Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. researchgate.net

Activating groups donate electron density to the ring, making it more reactive towards electrophiles.

Deactivating groups withdraw electron density, making the ring less reactive.

Ortho-, para-directors guide incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the substituent.

Meta-directors guide incoming electrophiles to the position two carbons away (meta).

In a molecule like this compound, there is a complex interplay of these effects. The methyl groups (-CH₃) are activating and ortho-, para-directing. The bromine atom (-Br) is deactivating but ortho-, para-directing. The nitro group (-NO₂) is strongly deactivating and meta-directing. libretexts.orgresearchgate.net

Research on such polysubstituted benzenes investigates how the combination of these groups determines the outcome of chemical reactions. masterorganicchemistry.com The relative activating and directing strengths of the substituents, as well as steric hindrance, all play a role in predicting the regioselectivity of a reaction. masterorganicchemistry.com The study of molecules like this compound provides valuable data for refining theoretical models of aromatic reactivity and for designing synthetic routes to complex molecules with a high degree of control. aip.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,2-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKIHVHEUWEYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293161
Record name 2-Bromo-3,4-dimethyl-1-nitrobenzene
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Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-62-9
Record name 2-Bromo-3,4-dimethyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101421-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,4-dimethyl-1-nitrobenzene
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Synthetic Methodologies for 2 Bromo 3,4 Dimethyl 1 Nitrobenzene

Direct Synthesis Approaches

Direct synthesis focuses on building the target molecule from readily available precursors through key aromatic substitution reactions. The success of these approaches hinges on understanding and manipulating the directing effects of the substituents already present on the aromatic ring.

This synthetic route involves the introduction of a bromine atom onto the aromatic ring of 3,4-dimethylnitrobenzene via an electrophilic aromatic substitution reaction. The existing nitro and methyl groups on the benzene (B151609) ring exert significant influence on the position of the incoming bromine atom.

The regiochemical outcome of the electrophilic bromination of 3,4-dimethylnitrobenzene is governed by the interplay of the electronic effects of the three substituents. Substituents on a benzene ring can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. lumenlearning.comlibretexts.org

Methyl Groups (-CH₃): The two methyl groups at the C3 and C4 positions are activating groups. They donate electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org They are ortho- and para-directors.

Nitro Group (-NO₂): The nitro group at the C1 position is a strongly deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. lumenlearning.com It is a meta-director.

In polysubstituted benzenes, the directing effects of activating groups generally dominate over deactivating groups. libretexts.org Therefore, the two methyl groups will primarily determine the position of bromination. The positions ortho and para to the methyl groups are C2, C5, and C6. However, the strong deactivating nature of the nitro group means that forcing conditions and a catalyst are typically required for the reaction to proceed. The potential for a mixture of isomers (2-bromo-, 5-bromo-, and 6-bromo-) is high, and isomer control can be challenging. Steric hindrance between the bulky nitro group and the adjacent methyl group at C3 may influence the accessibility of the C2 position to the incoming electrophile. youtube.com

Table 1: Analysis of Directing Effects in the Bromination of 3,4-Dimethylnitrobenzene

PositionInfluence of -NO₂ (at C1)Influence of -CH₃ (at C3)Influence of -CH₃ (at C4)Overall Electronic Effect
C2Ortho (Deactivated)Ortho (Activated)Meta (Neutral)Activated
C5Meta (Favored by deactivator)Meta (Neutral)Ortho (Activated)Activated
C6Para (Deactivated)Para (Activated)Meta (Neutral)Activated

Due to the deactivating effect of the nitro group, the electrophilic bromination of 3,4-dimethylnitrobenzene requires a catalyst to increase the electrophilicity of the bromine. embibe.com

Lewis Acids: Traditional and widely used catalysts for this purpose are Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The Lewis acid coordinates with a bromine molecule (Br₂), polarizing the Br-Br bond and generating a highly electrophilic bromine species that can be attacked by the deactivated aromatic ring. embibe.com

Alternative Brominating Systems: More advanced methods for brominating deactivated aromatic compounds have been developed. These include the use of N-bromosuccinimide (NBS) in conjunction with catalytic additives capable of halogen bonding, which enhances the electrophilic character of the bromine. nsf.gov Other systems for difficult brominations involve using a combination of bromine and a strong oxidizing agent, such as nitric acid, in concentrated sulfuric acid. scirp.org These methods can sometimes offer improved reactivity and selectivity for deactivated substrates.

Table 2: Catalysts for Electrophilic Aromatic Bromination

Catalyst/SystemMechanism of ActionApplicability
FeBr₃ / AlBr₃Lewis acid catalysis; polarizes Br₂ to create a strong electrophile.Standard for general and deactivated aromatic rings.
NBS / Halogen Bond AcceptorEnhances the electrophilicity of bromine from NBS via halogen bonding. nsf.govCan offer regioselectivity under milder conditions. nsf.gov
Br₂ / HNO₃ in H₂SO₄Forms a highly reactive brominating species in a strongly acidic medium. scirp.orgEffective for strongly deactivated aromatic compounds. scirp.org

An alternative and often more controlled synthetic strategy involves the nitration of a bromo-dimethylbenzene intermediate. The logical precursor for this route is 1-bromo-2,3-dimethylbenzene. cymitquimica.comsigmaaldrich.com In this pathway, the directing effects of the bromine atom and the two methyl groups guide the incoming nitro group. This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.com

Achieving high regioselectivity in the nitration of 1-bromo-2,3-dimethylbenzene to obtain the desired 4-nitro isomer (which corresponds to 2-Bromo-3,4-dimethyl-1-nitrobenzene) requires careful consideration of reaction conditions. The presence of three activating/directing groups can lead to a mixture of products. Strategies to direct the nitration include:

Controlling Reaction Conditions: Temperature and reaction time can influence the product distribution. Lower temperatures often favor the kinetically controlled product.

Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, other nitrating agents can sometimes offer different selectivities.

Heterogeneous Catalysis: The use of shape-selective catalysts, such as Hβ zeolites, has proven effective in directing nitration to the para position in other substituted benzenes, such as bromobenzene. researchgate.net A similar strategy could potentially enhance the yield of the desired 4-nitro product, which is formed at a position para to the bromine atom.

Table 3: Potential Directed Nitration Strategies for 1-Bromo-2,3-dimethylbenzene

StrategyPrinciplePotential Outcome for 1-Bromo-2,3-dimethylbenzene
Low-Temperature Mixed Acid NitrationKinetic control to favor the most rapidly formed isomer.May favor nitration at the most electronically activated and sterically accessible sites (C4, C5, C6).
Zeolite Catalysis (e.g., Hβ)Shape selectivity within catalyst pores can favor less bulky transition states, often leading to para-substitution. researchgate.netCould potentially increase selectivity for the 4-nitro (para to Br) and 6-nitro (para to C3-CH₃) isomers.

The regioselectivity of the nitration of 1-bromo-2,3-dimethylbenzene is a product of competing electronic and steric influences from the substituents.

Electronic Effects:

-CH₃ groups (at C2, C3): These are activating ortho, para-directors. Their combined effect strongly activates positions C4, C5, and C6. libretexts.org

-Br group (at C1): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can donate electron density through resonance. libretexts.org It directs towards positions C4 (para) and C6 (ortho).

Steric Effects:

Steric hindrance can play a crucial role in determining the final product ratio. youtube.com The C6 position is ortho to the relatively bulky bromine atom, which may hinder the approach of the nitronium ion. The C4 position is ortho to a smaller methyl group. This difference in steric hindrance could lead to a preference for nitration at the C4 and C5 positions over the C6 position. Therefore, a combination of strong electronic activation and moderate steric hindrance at the C4 position makes it a very likely site for nitration, leading to the desired this compound product.

Table 4: Analysis of Substitution Sites in the Nitration of 1-Bromo-2,3-dimethylbenzene

PositionElectronic ActivationSteric HindrancePredicted Favorability
C4High (ortho to -CH₃, para to -Br)Moderate (ortho to -CH₃)High
C5High (para to -CH₃)LowHigh
C6High (para to -CH₃, ortho to -Br)High (ortho to -Br)Moderate to Low

Nitration of Bromo-dimethylbenzene Intermediates

Multi-Step Conversions and Derivatizations for this compound Synthesis

Multi-step syntheses are essential for constructing specifically substituted aromatic compounds when direct substitution of a simpler precursor is not feasible or lacks the required selectivity. For this compound, several pathways can be proposed, starting from precursors that already contain some of the required substituents. These methods include the introduction of a halogen via a diazonium salt, the replacement of a carboxyl group with a halogen, and the transformation of functional groups on a pre-existing nitrobenzene (B124822) framework.

The Sandmeyer reaction is a powerful and widely used method for introducing a variety of substituents, including halogens, onto an aromatic ring by replacing an amino group. wikipedia.orglscollege.ac.in This transformation proceeds via an aryl diazonium salt intermediate. For the synthesis of this compound, the logical precursor for this reaction is 3,4-dimethyl-2-nitroaniline.

The process involves two primary steps:

Diazotization: The aromatic amine, 3,4-dimethyl-2-nitroaniline, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C). Nitrous acid is unstable and is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). mnstate.edu This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺). Maintaining a low temperature is crucial as diazonium salts are often unstable and can decompose prematurely at higher temperatures. mnstate.edu

Halogen Substitution: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) salt catalyzes the replacement of the diazonium group with a bromide atom, releasing nitrogen gas (N₂) in the process. lscollege.ac.in This step is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

Table 1: Synthesis via Sandmeyer-Type Reaction

Step Precursor/Intermediate Reagents & Conditions Product
1. Diazotization3,4-dimethyl-2-nitroanilineNaNO₂, aq. HBr/H₂SO₄, 0-5 °C3,4-dimethyl-2-nitrobenzenediazonium salt
2. Bromination3,4-dimethyl-2-nitrobenzenediazonium saltCuBr, heatThis compound

Decarboxylative halogenation is a synthetic method where a carboxylic acid group is replaced by a halogen. acs.org This transformation, often known as the Hunsdiecker reaction when using silver salts of carboxylic acids, can be an effective way to introduce halogens. wikipedia.org In the context of synthesizing this compound, the corresponding precursor would be 3,4-dimethyl-2-nitrobenzoic acid.

The theoretical pathway would involve:

Salt Formation: Conversion of 3,4-dimethyl-2-nitrobenzoic acid to its silver salt by treatment with a silver source like silver oxide.

Halogenation: The silver salt is then treated with elemental bromine. This reaction typically proceeds via a radical mechanism, leading to the loss of carbon dioxide and the formation of the desired aryl bromide.

However, the efficiency of decarboxylative halogenation on aromatic carboxylic acids can be variable. The presence of strongly electron-withdrawing groups, such as the nitro group on the precursor, can deactivate the ring and may impede the reaction. nih.gov Some modern variations of this reaction utilize different metal catalysts and brominating agents to improve yields and substrate scope, but these methods often work best on electron-rich aromatic systems. nih.gov Therefore, while theoretically plausible, this route may present significant practical challenges for this specific substrate.

Table 2: Synthesis via Decarboxylative Halogenation Analogue

Precursor Potential Reagents Key Conditions Product
3,4-dimethyl-2-nitrobenzoic acid1. Ag₂O 2. Br₂ in CCl₄Formation of silver salt, followed by heating with bromine.This compound

An alternative approach involves performing functional group transformations on a more readily available nitrobenzene derivative. A logical starting material is 3,4-dimethylnitrobenzene. The synthesis of the target compound would then require the introduction of a bromine atom at the C-2 position via electrophilic aromatic substitution.

The success of this approach is governed by the directing effects of the substituents already present on the ring:

Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups. The methyl group at C-3 directs incoming electrophiles to the C-2 and C-5 positions. The methyl group at C-4 directs to the C-5 position.

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. It directs incoming electrophiles to the C-5 position.

Considering these combined effects, direct bromination of 3,4-dimethylnitrobenzene would likely result in a mixture of isomeric products, with the C-5 position being strongly favored due to the consensus of directing effects from the C-3 methyl, C-4 methyl, and C-1 nitro groups. Substitution at the desired C-2 position is directed by the C-3 methyl group but is sterically hindered and electronically disfavored by the other groups. To achieve selective bromination at the C-2 position would be challenging and would likely result in low yields and require separation from other isomers. libretexts.org The reaction is typically carried out using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org

Table 3: Synthesis via Functional Group Transformation

Precursor Reagents & Conditions Potential Products Comments
3,4-dimethylnitrobenzeneBr₂, FeBr₃This compound, 5-Bromo-3,4-dimethyl-1-nitrobenzene, 6-Bromo-3,4-dimethyl-1-nitrobenzeneLow regioselectivity is expected, leading to a mixture of isomers requiring separation.

Reactivity and Mechanistic Studies of 2 Bromo 3,4 Dimethyl 1 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) on 2-Bromo-3,4-dimethyl-1-nitrobenzene

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. pressbooks.pub

Directing Group Effects of Bromo, Methyl, and Nitro Substituents

The position of an incoming electrophile on the benzene (B151609) ring is directed by the existing substituents. These groups can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directors. savemyexams.com

Methyl Groups (-CH₃): The two methyl groups at positions 3 and 4 are weakly activating. pressbooks.pub As alkyl groups, they are electron-donating through an inductive effect, increasing the electron density of the benzene ring and making it more attractive to electrophiles. savemyexams.com Activating groups are typically ortho- and para-directors. pressbooks.pub

Bromo Group (-Br): The bromo group at position 2 is a weakly deactivating group. pressbooks.pub Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing due to their electronegativity, which deactivates the ring, but they are also electron-donating through resonance, which directs incoming electrophiles to the ortho and para positions. pressbooks.pub

Nitro Group (-NO₂): The nitro group at position 1 is a strongly deactivating group. pressbooks.pub It is powerfully electron-withdrawing through both inductive and resonance effects, which significantly reduces the ring's electron density and its reactivity towards electrophiles. savemyexams.com Deactivating groups (with the exception of halogens) are meta-directors. pressbooks.pub

In this compound, these groups exert competing influences. The available positions for substitution are C5 and C6.

The strong, meta-directing nitro group at C1 directs incoming electrophiles to C5.

The ortho-, para-directing bromo group at C2 directs towards C6 (ortho) and C4 (para, already substituted).

The ortho-, para-directing methyl group at C3 directs towards C5 (ortho) and C1 (para, already substituted).

The ortho-, para-directing methyl group at C4 directs towards C6 (ortho) and C2 (ortho, already substituted).

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Nitro (-NO₂)1-I, -M (Strongly withdrawing)Strongly DeactivatingMeta
Bromo (-Br)2-I, +M (Net withdrawing)Weakly DeactivatingOrtho, Para
Methyl (-CH₃)3+I (Donating)Weakly ActivatingOrtho, Para
Methyl (-CH₃)4+I (Donating)Weakly ActivatingOrtho, Para

Reaction Kinetics and Selectivity in EAS Transformations

Selectivity will be determined by a combination of electronic and steric factors. The potential sites for substitution are C5 and C6.

Attack at C5: This position is ortho to the C4-methyl group and meta to the C1-nitro and C2-bromo groups. This site is electronically favored by the directing effect of the C3-methyl group (ortho) and the C1-nitro group (meta).

Attack at C6: This position is ortho to the C1-nitro group and the C2-bromo group. This site is electronically favored by the directing effects of the C4-methyl group (ortho) and the C2-bromo group (ortho).

Considering the powerful meta-directing nature of the nitro group and the ortho-directing nature of the C3-methyl group, substitution at the C5 position is predicted to be the major pathway. Steric hindrance at C6, which is flanked by the nitro and bromo groups, would also disfavor attack at this position.

Formation and Stability of Wheland Intermediates

The regioselectivity of EAS reactions can be rationalized by examining the stability of the cationic carbocation intermediate, known as the Wheland or arenium intermediate. lumenlearning.comlibretexts.org The electrophile's attack temporarily disrupts the ring's aromaticity, and the resulting positive charge is delocalized through resonance. libretexts.org The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction pathway. lumenlearning.com

For this compound, we can compare the stability of the Wheland intermediates formed from attack at C5 and C6. The stability of these intermediates is influenced by how well the substituents can delocalize the positive charge. Electron-donating groups stabilize the carbocation, especially when they are ortho or para to the site of attack, while electron-withdrawing groups destabilize it.

Attack at C5: The positive charge in the resulting Wheland intermediate can be delocalized onto carbons C1, C3, and the carbon bearing the bromo group. The resonance structure with the positive charge on C3 is stabilized by the electron-donating methyl group.

Attack at C6: The positive charge can be delocalized onto carbons C2, C4, and the carbon bearing the nitro group. The resonance structure with the positive charge on C2 is adjacent to the destabilizing bromo group, and the structure with the charge on C4 is stabilized by the methyl group. However, one resonance contributor places the positive charge adjacent to the strongly electron-withdrawing nitro group, which is highly destabilizing.

Therefore, the intermediate formed by attack at C5 is expected to be more stable than the one formed by attack at C6, leading to the preferential formation of the 5-substituted product.

Nucleophilic Aromatic Substitution (NAS) on this compound

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups on the aromatic ring can activate it towards this type of reaction. libretexts.orglibretexts.org

Role of the Nitro Group in Activating Nucleophilic Attack

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SₙAr). youtube.com For the SₙAr mechanism to operate effectively, the electron-withdrawing group must be positioned ortho or para to the leaving group. In this compound, the nitro group at C1 is ortho to the bromo leaving group at C2. This arrangement strongly activates the C2 position for nucleophilic attack. The nitro group helps to stabilize the negatively charged intermediate formed during the reaction through resonance, thereby lowering the activation energy of the reaction. libretexts.orgstackexchange.com

Mechanisms of Halogen Displacement (e.g., Meisenheimer Complex Formation)

The displacement of the bromo group in this compound by a nucleophile is expected to proceed via the SₙAr mechanism. This is a two-step process:

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgnih.gov This is typically the rate-determining step. stackexchange.com The aromaticity of the ring is temporarily broken in this intermediate. libretexts.org

Elimination Step: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. In the case of this compound, the negative charge of the intermediate formed upon nucleophilic attack at C2 can be effectively delocalized onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the complex, facilitating the substitution reaction. libretexts.org The presence of the electron-donating methyl groups at positions 3 and 4 will have a slight deactivating effect on this reaction by increasing the electron density on the ring, but this effect is generally overcome by the powerful activation provided by the ortho-nitro group.

Influence of Leaving Group Ability (Bromine)

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of this compound is significantly influenced by the nature of the leaving group, which in this case is bromine. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org The first step, which is generally rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent step is the rapid departure of the leaving group, which restores the aromaticity of the ring. nih.gov

The ability of the bromine atom to act as a leaving group is a critical factor. Halogens are effective leaving groups in SNAr reactions, with their ability generally correlating with their electronegativity and the strength of the carbon-halogen bond. While the carbon-halogen bonds in aryl halides are stronger than in alkyl halides, the presence of strongly electron-withdrawing groups, such as the nitro group (-NO₂), can activate the ring towards nucleophilic attack. libretexts.org

The nitro group in this compound is positioned ortho to the bromine atom. This positioning is crucial for activating the SNAr reaction. The nitro group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This effect delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for its formation. libretexts.orgechemi.com Specifically, the ortho and para positions relative to the nitro group are activated towards nucleophilic attack. echemi.com In this compound, the bromine is in an activated ortho position.

The relative reactivity of different halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. This order is somewhat counterintuitive based on bond strength alone but is explained by the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial nucleophilic attack, which is the slow step.

Table 1: Relative Reactivity of Halonitrobenzenes in SNAr Reactions

Halonitrobenzene (Ar-X) Relative Rate of Reaction with Piperidine
2,4-Dinitrofluorobenzene 3300
2,4-Dinitrochlorobenzene 100
2,4-Dinitrobromobenzene 80
2,4-Dinitroiodobenzene 23

This table illustrates the general trend of leaving group ability in activated aryl halides, showing that fluoride (B91410) is the most reactive, followed by chloride, bromide, and iodide.

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group is a fundamental transformation for aromatic nitro compounds, providing a primary route to the synthesis of anilines. These anilines are valuable intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. sioc-journal.cn

Catalytic Hydrogenation Pathways for Aromatic Nitro Compounds

Catalytic hydrogenation is a widely employed, efficient, and environmentally friendly method for the reduction of nitroarenes. sioc-journal.cn This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. commonorganicchemistry.com The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. rsc.org

The general pathway for the reduction of a nitroarene (Ar-NO₂) to an aniline (B41778) (Ar-NH₂) is as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

For this compound, catalytic hydrogenation can be complicated by the potential for dehalogenation, where the bromine atom is also removed. The choice of catalyst and reaction conditions is therefore critical to achieve selective reduction of the nitro group. commonorganicchemistry.com

Table 2: Common Catalysts for Nitroarene Hydrogenation

Catalyst Typical Conditions Selectivity Considerations
Palladium on Carbon (Pd/C) H₂ gas, various solvents (e.g., ethanol, ethyl acetate) Highly active, but can cause dehalogenation of aryl halides (Cl, Br, I). commonorganicchemistry.com
Raney Nickel H₂ gas, ethanol Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com
Platinum(IV) Oxide (PtO₂) H₂ gas, various solvents Effective for both aromatic and aliphatic nitro groups. wikipedia.org
Iron in Acidic Media Fe, HCl or Acetic Acid A classic method, often chemoselective for the nitro group.
Tin(II) Chloride (SnCl₂) Concentrated HCl A mild reducing agent, useful for selective reductions. commonorganicchemistry.com

This interactive table provides an overview of common catalytic systems used for the reduction of nitroarenes and their general characteristics.

Studies on the catalytic hydrogenation of dimethylnitrobenzene have shown that factors such as hydrogen pressure, catalyst loading, substrate concentration, and temperature significantly affect the reaction rate and conversion. semanticscholar.org For instance, an increase in hydrogen pressure generally leads to a higher reaction rate due to the increased concentration of dissolved hydrogen. semanticscholar.org

Selective Reduction Strategies to Amines

Achieving selective reduction of the nitro group in this compound to yield 2-bromo-3,4-dimethylaniline (B6205739) is a key synthetic challenge. The goal is to reduce the nitro group without cleaving the carbon-bromine bond.

Several strategies have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups:

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or sodium hypophosphite, in the presence of a catalyst. For example, Ru-gC₃N₄ has been reported as an efficient heterogeneous catalyst for the selective transfer hydrogenation of halonitroarenes to the corresponding haloanilines using sodium hypophosphite as the hydrogen source. researchgate.net

Metal-Mediated Reductions: Reagents like iron powder in acidic or neutral conditions (e.g., with ammonium (B1175870) chloride) are well-known for their ability to selectively reduce nitro groups. Similarly, tin(II) chloride in hydrochloric acid is a classic method for this transformation. commonorganicchemistry.com

Catalyst Choice: As mentioned, using catalysts like Raney nickel instead of palladium on carbon can often prevent dehalogenation. commonorganicchemistry.com Recent research has also focused on developing novel catalysts, such as those based on iron or cobalt, which exhibit high selectivity for the nitro group. researchgate.netnih.gov For example, a catalyst comprising Fe and Fe₂O₃ encapsulated in N-doping porous carbon has shown exceptionally high catalytic activity and selectivity in the hydrogenation of nitro compounds. researchgate.net

Table 3: Comparison of Reducing Agents for Selective Nitro Group Reduction

Reagent/System Product from 4-Bromonitrobenzene Key Features
H₂/Pd/C Mixture of 4-bromoaniline (B143363) and aniline (dehalogenation) High activity, risk of dehalogenation. commonorganicchemistry.com
H₂/Raney Ni 4-Bromoaniline Good selectivity for nitro group over halogen. commonorganicchemistry.com
Fe/HCl 4-Bromoaniline Classic, cost-effective, and selective method.
SnCl₂/HCl 4-Bromoaniline Mild conditions, good for laboratory scale. commonorganicchemistry.com
Na₂S₂O₄ (Sodium Dithionite) 4-Bromoaniline Often used for selective reductions.

This table compares the outcomes of reducing a model halonitroarene with different reagents, highlighting strategies to maintain the halogen substituent.

Other Significant Chemical Reactions

Beyond substitution and reduction reactions, substituted nitrobenzenes like this compound can undergo other important chemical transformations.

Unimolecular Decomposition Pathways of Substituted Nitrobenzenes

The thermal decomposition of nitroaromatic compounds is of significant interest, particularly concerning their stability and safety. Theoretical studies, often employing density functional theory (DFT), have elucidated the primary decomposition pathways. For nitrobenzene (B124822), two main initial pathways are considered:

Simple C-NO₂ Bond Homolysis: This involves the direct cleavage of the carbon-nitrogen bond to form a phenyl radical and nitrogen dioxide (NO₂). acs.orgnih.govacs.org C₆H₅NO₂ → C₆H₅• + NO₂•

Nitro-Nitrite Isomerization: This is a two-step mechanism where the nitrobenzene first isomerizes to phenyl nitrite (B80452) (C₆H₅ONO), followed by the cleavage of the O-N bond to yield a phenoxy radical and nitric oxide (NO). acs.orgnih.govacs.org C₆H₅NO₂ → C₆H₅ONO → C₆H₅O• + NO•

Studies have shown that the direct C-N bond dissociation is generally the lower energy pathway. acs.orgnih.gov The presence of substituents on the aromatic ring can influence the energies of these decomposition pathways. Electron-donating groups, such as the methyl groups in this compound, tend to increase the C-N bond dissociation energy, thus stabilizing the molecule. Conversely, electron-withdrawing groups tend to lower this energy. acs.orgacs.org The position of the substituents also plays a role, with ortho and para substitutions generally having a more significant electronic effect on the decomposition mechanisms due to resonance interactions with the nitro group. nih.govacs.org

Radical Reaction Investigations

While the primary focus of reactivity for this compound is often on its ionic reactions, the potential for radical reactions exists. The C-Br and C-NO₂ bonds can undergo homolytic cleavage under specific conditions, such as high temperatures or UV irradiation, to generate radicals.

Investigations into radical bromination reactions, for instance, typically focus on the substitution of hydrogen atoms on alkyl side chains. However, under forcing conditions, radical reactions involving the aromatic ring or its substituents could occur. The study of the unimolecular decomposition pathways, as described above, is essentially an investigation into high-energy radical reactions. acs.orgnih.gov The initial products of decomposition, such as the aryl radical (2-bromo-3,4-dimethylphenyl radical) and NO₂, are highly reactive species that can participate in a cascade of subsequent radical reactions.

Further specific experimental studies on the radical reactions of this compound are not extensively documented in readily available literature, and much of the understanding is extrapolated from studies on related substituted nitrobenzenes.

Derivatization and Advanced Chemical Transformations of 2 Bromo 3,4 Dimethyl 1 Nitrobenzene

Cross-Coupling Reactions Involving the Bromine Center

The bromine atom on the aromatic ring of 2-Bromo-3,4-dimethyl-1-nitrobenzene serves as a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. ambeed.com It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. ambeed.com For this compound, the bromine atom can readily participate in the catalytic cycle of the Suzuki-Miyaura coupling.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A variety of aryl, vinyl, or alkyl boronic acids or esters can be coupled with this compound to introduce diverse substituents at the second position of the benzene (B151609) ring. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. ambeed.com

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst Precursor Ligand
Pd(OAc)₂ Triphenylphosphine (PPh₃)
Pd₂(dba)₃ Tri(o-tolyl)phosphine
PdCl₂(PPh₃)₂ Buchwald or Fu type phosphine (B1218219) ligands

Stille Coupling and Other Palladium-Catalyzed Transformations

The Stille coupling offers another effective strategy for carbon-carbon bond formation, utilizing organotin reagents. Similar to the Suzuki-Miyaura coupling, the reaction of this compound with an organostannane in the presence of a palladium catalyst would result in the substitution of the bromine atom. While the Stille coupling is known for its tolerance of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback.

Other palladium-catalyzed transformations at the bromine center include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Buchwald-Hartwig amination (formation of carbon-nitrogen bonds), and various etherification reactions (formation of carbon-oxygen bonds). Each of these reactions provides a pathway to further functionalize the 2-position of the this compound core, leading to a wide array of derivatives.

Transformations at the Methyl Substituents

The two methyl groups at the 3- and 4-positions of the aromatic ring are also amenable to chemical modification, primarily through reactions involving the benzylic positions.

Benzylic Functionalization Strategies

The benzylic protons of the methyl groups exhibit enhanced reactivity, making them susceptible to radical halogenation or oxidation. For instance, treatment with N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light) could lead to the selective bromination of one or both methyl groups, yielding the corresponding benzylic bromides. These brominated intermediates are valuable precursors for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as alcohols, ethers, amines, and nitriles at the benzylic position.

Oxidation and Reduction of Alkyl Side Chains

The methyl groups can be oxidized to higher oxidation states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids, transforming this compound into the corresponding dicarboxylic acid derivative. Milder oxidizing agents could potentially lead to the formation of aldehydes. Conversely, while the methyl groups are already in their most reduced alkyl form, transformations of derivatives at this position are possible. For example, a benzylic alcohol, formed from the corresponding bromide, could be reduced to the methyl group.

Further Functional Group Interconversions on the Aromatic Ring

Beyond the bromine and methyl groups, the nitro group at the 1-position is a key functional handle for a variety of transformations.

The most common reaction of the nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), or transfer hydrogenation. The resulting aniline (B41778) derivative, 2-bromo-3,4-dimethylaniline (B6205739), is a valuable intermediate for the synthesis of a wide range of compounds, including heterocycles and azo dyes, through reactions such as diazotization followed by Sandmeyer or coupling reactions.

Furthermore, the nitro group itself can be the subject of nucleophilic aromatic substitution (SNAAr) reactions under specific conditions, particularly if there is strong activation from other electron-withdrawing groups, though this is less common for a nitro group in this substitution pattern.

Advanced Spectroscopic Analysis for Mechanistic and Structural Elucidation of 2 Bromo 3,4 Dimethyl 1 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-bromo-3,4-dimethyl-1-nitrobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural assignment and purity assessment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) of the two aromatic protons would be influenced by the electronic effects of the nitro, bromo, and methyl substituents. The nitro group, being strongly electron-withdrawing, would deshield adjacent protons, causing them to appear at a higher chemical shift (downfield). The bromine atom also exhibits an electron-withdrawing inductive effect, while the methyl groups are electron-donating. The coupling patterns (splitting) between the aromatic protons would be crucial in determining their relative positions on the benzene (B151609) ring. The two methyl groups would likely appear as singlets, with their chemical shifts providing further information about their electronic environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. It is anticipated to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be particularly informative for confirming the substitution pattern. Carbons bonded to the electron-withdrawing nitro group and bromine atom would be shifted downfield, while those attached to the methyl groups would be shifted upfield.

A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below for illustrative purposes. Actual experimental values would need to be determined.

¹H NMR Data
Aromatic Protons
Chemical Shift (ppm)Expected in the range of 7.0-8.0
MultiplicityDoublets
Coupling Constant (J, Hz)~8-9 Hz for ortho-coupling
Methyl Protons
Chemical Shift (ppm)Expected in the range of 2.2-2.5
MultiplicitySinglets
¹³C NMR Data
Aromatic Carbons
Chemical Shift (ppm)Expected in the range of 120-150
Methyl Carbons
Chemical Shift (ppm)Expected in the range of 15-25

To definitively establish the connectivity of atoms within the this compound molecule, several 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be critical for confirming the placement of the substituents by showing correlations between the methyl protons and the aromatic carbons, as well as between the aromatic protons and the substituted aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be used to study the preferred conformation of the molecule, particularly the orientation of the nitro group relative to the adjacent methyl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity.

The fragmentation pattern would provide further structural clues. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). Fragmentation of the alkyl side chains could also occur. Analysis of these fragment ions would help to confirm the presence and arrangement of the substituents.

A hypothetical data table for the expected mass spectrometry data is provided below.

Mass Spectrometry Data
Molecular Ion (M⁺) Expected m/z at ~229 and ~231 (due to ⁷⁹Br and ⁸¹Br)
Major Fragment Ions Expected fragments corresponding to the loss of NO₂, NO, and methyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra serve as a "fingerprint" for the compound and are useful for identifying the functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

N-O stretching vibrations of the nitro group, typically appearing as two strong bands in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) in the IR spectrum.

C-H stretching vibrations of the aromatic and methyl groups, typically in the range of 2800-3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring, appearing in the region of 1400-1600 cm⁻¹.

C-Br stretching vibration , which would appear at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹.

The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

A hypothetical data table for the expected vibrational spectroscopy data is provided below.

Vibrational Spectroscopy Wavenumber (cm⁻¹)
Asymmetric NO₂ Stretch ~1530
Symmetric NO₂ Stretch ~1350
Aromatic C=C Stretch ~1600, ~1475
C-H Stretch (Aromatic) ~3050
C-H Stretch (Aliphatic) ~2950
C-Br Stretch ~600

X-ray Crystallography for Solid-State Molecular Geometry and Packing Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the benzene ring, the orientation of the nitro and methyl groups relative to the ring, and any steric interactions between the substituents.

Furthermore, the crystal structure would elucidate the intermolecular interactions, such as van der Waals forces and potential halogen bonding, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. As no experimental crystallographic data is currently available in open-access databases, this remains a key area for future research to fully characterize this molecule.

Theoretical and Computational Chemistry Studies of 2 Bromo 3,4 Dimethyl 1 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic characteristics that govern the behavior of 2-bromo-3,4-dimethyl-1-nitrobenzene. These calculations provide a detailed picture of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized molecular geometry and the energies of the molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For substituted nitrobenzenes, the distribution and energy of these frontier orbitals are heavily influenced by the electronic effects of the substituents. researchgate.net In this compound, the electron-donating methyl groups and the electron-withdrawing bromo and nitro groups collectively determine the energies of the frontier orbitals.

Table 1: Calculated Electronic Properties of Aromatic Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Nitrobenzene (B124822)-7.89-1.546.35
1,2-Dimethyl-3-nitrobenzene-7.12-1.685.44
2-Bromo-1-nitrobenzene-8.05-1.826.23

Note: The data in the table is derived from computational studies on related molecules to illustrate the relative effects of substituents. Specific calculated values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. scispace.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.netyoutube.com

For substituted nitroaromatics, the MEP map typically shows a significant region of negative electrostatic potential localized around the highly electronegative oxygen atoms of the nitro group. rasayanjournal.co.in In the case of this compound, the MEP would be expected to show a strong electronegative region (red) around the nitro group. The electron-donating methyl groups would increase the electron density on the benzene (B151609) ring, while the electronegative bromine atom would create a region of relatively positive potential. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. rasayanjournal.co.in

Computational Elucidation of Reaction Mechanisms

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the energetics and feasibility of chemical transformations.

By mapping the potential energy surface of a reaction, computational methods can identify and characterize transition states—the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor that determines the reaction rate. Theoretical studies on substituted nitroaromatics often focus on pathways like unimolecular decomposition or substitution reactions. researchgate.net For this compound, computational analysis could, for example, model the nucleophilic substitution of the bromine atom, calculating the activation energy required for this process.

Reaction coordinate analysis involves tracking the geometric and energetic changes of a molecular system as it progresses along a specific reaction pathway. This analysis helps to elucidate the step-by-step mechanism of a reaction. For this compound, computational studies could explore various pathways, such as electrophilic attack on the activated benzene ring or nucleophilic displacement of the bromide. The presence of both electron-donating (dimethyl) and electron-withdrawing (nitro, bromo) groups makes predicting the most favorable pathway complex, highlighting the importance of such computational analysis. For instance, while the nitro group is a strong deactivator, the methyl groups activate the ring, creating a nuanced reactivity profile that can be unraveled through reaction coordinate analysis.

Table 2: Illustrative Activation Energies for a Hypothetical Nucleophilic Aromatic Substitution

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
1Formation of Meisenheimer Complex18.5
2Departure of Leaving Group (Bromide)-2.5

Note: This table presents hypothetical data for a representative nucleophilic aromatic substitution reaction to illustrate the type of information gained from computational studies. It does not represent actual calculated data for this compound.

Structure-Reactivity Relationships and Substituent Effects

The reactivity of this compound is determined by the interplay of its three substituents on the benzene ring. Understanding their individual and collective electronic effects is key to predicting the molecule's chemical behavior.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group due to both induction and resonance. It strongly deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself.

Dimethyl Groups (-CH₃): The two methyl groups are electron-donating through induction and hyperconjugation. They activate the ring towards electrophilic substitution and are ortho, para-directors.

Table 3: Summary of Substituent Effects on the Aromatic Ring

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Effect (Electrophilic)
-NO₂ (Nitro)WithdrawingWithdrawingStrongly DeactivatingMeta
-Br (Bromo)WithdrawingDonatingDeactivatingOrtho, Para
-CH₃ (Methyl)DonatingDonating (Hyperconjugation)ActivatingOrtho, Para

Hammett Parameter Correlations in Brominated Dimethylnitrobenzenes

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. numberanalytics.compharmacy180.com It relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ). numberanalytics.com The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a substituent. pharmacy180.com

The Hammett constants for the substituents present in this compound are listed below. These values are typically determined from the ionization of substituted benzoic acids. pharmacy180.com The methyl group is an electron-donating group, primarily through an inductive effect, and thus has a negative Hammett constant. The bromo and nitro groups are electron-withdrawing groups, with the nitro group being one of the strongest, and they have positive Hammett constants. viu.castenutz.eu

SubstituentPositionHammett Constant (σ)
Bromoortho+0.23
Methylmeta-0.07
Methylpara-0.17
Nitro-+0.78 (para) / +0.71 (meta)

Note: The Hammett constants can vary slightly depending on the specific reaction and conditions. The values presented are generally accepted values. The nitro group's effect is context-dependent on its position relative to a reaction center.

Steric Hindrance and Inductive Effects on Aromatic Reactivity

Beyond purely electronic effects, the steric bulk of substituents plays a critical role in determining the reactivity of an aromatic compound. numberanalytics.com Steric hindrance can impede the approach of a reagent to a particular site on the ring, thereby influencing the regioselectivity of a reaction. numberanalytics.com

Reduced Reactivity: The bulky substituents can shield the aromatic ring from attack by electrophiles or nucleophiles, leading to a general decrease in reactivity compared to less substituted analogs. numberanalytics.com

Regioselectivity: In reactions such as electrophilic aromatic substitution, the steric hindrance around the existing substituents will direct incoming groups to the less hindered positions on the ring. libretexts.org For instance, the positions ortho to the bulky bromo and methyl groups are less accessible.

Conformational Effects: The steric interactions between adjacent substituents can force the nitro group to twist out of the plane of the benzene ring. This would reduce the resonance interaction between the nitro group and the ring, thereby altering its electronic influence.

The inductive effects of the substituents also play a crucial role. The electronegative bromo and nitro groups withdraw electron density through the sigma bonds, making the attached carbon atoms more electrophilic. ucsb.edu Conversely, the alkyl (methyl) groups are weakly electron-donating through induction, pushing electron density towards the ring. libretexts.org The combination of these inductive effects, along with resonance effects, modulates the electron density at each carbon atom of the benzene ring, influencing the sites of potential reactions.

Strategic Applications of 2 Bromo 3,4 Dimethyl 1 Nitrobenzene in Complex Organic Synthesis

Key Building Block in Multistep Synthetic Sequences

The utility of 2-Bromo-3,4-dimethyl-1-nitrobenzene as a foundational element in intricate synthetic pathways stems from the distinct reactivity of its constituent functional groups. The presence of the bromine and nitro groups on the aromatic ring allows for a diverse range of chemical modifications, which can be performed sequentially or in a concerted fashion to construct elaborate molecular architectures.

The bromine atom can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the bromine-bearing position. For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group, leading to the formation of complex biaryl systems.

Simultaneously, the nitro group is a versatile functional handle. Its strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution, influencing the regioselectivity of subsequent reactions. nih.gov More importantly, the nitro group can be selectively reduced under various conditions to an amino group. This transformation is a cornerstone of aromatic chemistry, as the resulting aniline (B41778) derivative opens up a plethora of synthetic possibilities, including diazotization reactions to introduce a range of other functional groups, and acylation or alkylation of the amino group to build more complex side chains. The amino group is also a potent ortho-, para-director in electrophilic aromatic substitution, which can be harnessed in later synthetic steps. libretexts.org

While specific, published multistep syntheses commencing from this compound are not extensively documented in readily available literature, its structural features suggest its role as a key starting material. A hypothetical synthetic sequence could involve an initial cross-coupling reaction at the bromine position, followed by the reduction of the nitro group, and subsequent modification of the newly formed amino group to build a complex target molecule.

Precursor for the Synthesis of Complex Aromatic and Heterocyclic Systems

The strategic arrangement of substituents on this compound makes it an ideal precursor for the synthesis of a variety of complex aromatic and heterocyclic compounds. The ability to selectively manipulate the bromine and nitro groups provides multiple pathways to access diverse molecular scaffolds.

Synthesis of Complex Aromatic Systems:

The transformation of this compound into more complex aromatic systems can be readily envisioned through reactions that modify its core structure. For example, the reduction of the nitro group to an amine yields 2-bromo-3,4-dimethylaniline (B6205739). This aniline derivative can then undergo a variety of reactions, such as the Sandmeyer reaction, to replace the amino group with other functionalities like cyano, hydroxyl, or halo groups, further diversifying the range of accessible aromatic compounds.

Furthermore, the bromo-substituted aniline can be a substrate for palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination) to form complex diarylamines. These structures are prevalent in materials science and medicinal chemistry.

Synthesis of Heterocyclic Systems:

The synthesis of heterocyclic compounds from this compound is a particularly promising application. The presence of two adjacent functional groups, or functional groups that can be readily converted into ortho-disposed reactive sites, is a classic strategy for the construction of fused heterocyclic rings.

For instance, reduction of the nitro group to an amine, followed by a reaction that introduces a suitable functional group at the bromine position via nucleophilic aromatic substitution or a transition-metal-catalyzed process, can set the stage for a cyclization reaction. A classic example is the synthesis of carbazoles, a class of nitrogen-containing heterocycles with important biological and electronic properties. A potential route to a substituted carbazole (B46965) could involve a palladium-catalyzed intramolecular C-N bond formation from a suitably functionalized biphenyl (B1667301) precursor derived from 2-bromo-3,4-dimethylaniline.

Another important class of heterocycles, the benzimidazoles, which are known for their diverse pharmacological activities, could potentially be synthesized from this precursor. This would typically involve the reduction of the nitro group to an amine, followed by a reaction with a carboxylic acid or its derivative to form an amide, which can then undergo cyclization.

The following table outlines the potential transformations of this compound and the resulting classes of compounds:

Starting MaterialReagents and ConditionsProduct TypePotential Application
This compoundArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseSubstituted nitrobiphenylPrecursor for complex aromatic systems
This compoundSnCl₂, HCl or H₂, Pd/C2-Bromo-3,4-dimethylanilineIntermediate for heterocycle synthesis
2-Bromo-3,4-dimethylanilineNaNO₂, H₂SO₄/H₂O, heat2-Bromo-3,4-dimethylphenolBuilding block for ethers and esters
2-Bromo-3,4-dimethylanilineAcyl chloride, baseN-(2-bromo-3,4-dimethylphenyl)amidePrecursor for cyclization reactions

Future Research Directions and Emerging Methodologies for 2 Bromo 3,4 Dimethyl 1 Nitrobenzene

Development of Highly Regioselective and Stereoselective Synthetic Methods

The synthesis of 2-Bromo-3,4-dimethyl-1-nitrobenzene with its specific substitution pattern presents a significant challenge in regioselectivity. The development of highly efficient and selective synthetic methods is a primary area for future research.

Starting from 1,2-dimethylbenzene (ortho-xylene), the introduction of the bromo and nitro groups must be carefully orchestrated. The two methyl groups are ortho-, para-directing activators. A plausible synthetic route involves the bromination of o-xylene to form 4-bromo-1,2-dimethylbenzene, followed by nitration. The key challenge lies in controlling the regioselectivity of the subsequent nitration step to favor substitution at the C1 position, which is sterically hindered and electronically influenced by both an adjacent bromine atom and a methyl group.

Future research will likely focus on the following areas to control this regioselectivity:

Steric and Electronic Control: Developing methodologies that can overcome the inherent steric hindrance around the C1 and C2 positions. This could involve the use of bulky directing groups that can be later removed or specialized nitrating agents that have unique steric profiles.

Catalyst-Controlled Regioselectivity: The use of shape-selective solid catalysts, such as zeolites, could offer a pathway to direct the nitration to a specific position. google.com Research into designing zeolite pores that favor the formation of the desired this compound isomer is a promising avenue. google.com

Directed Ortho-Metalation (DoM): Investigating multi-step synthetic sequences using directed metalation strategies could provide unparalleled regiocontrol. For instance, a directing group could be installed on the o-xylene ring to guide lithiation or borylation to a specific carbon atom, which is then converted to the bromo or nitro functionality.

While stereoselectivity is not a factor in the synthesis of the achiral parent molecule, it becomes crucial when considering the synthesis of chiral derivatives. Future work may involve developing asymmetric transformations of this compound, where stereoselective methods would be paramount.

Exploration of Novel Catalytic Systems for Transformations

The bromine and nitro substituents serve as versatile handles for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. The exploration of novel catalytic systems that can selectively activate either the C-Br or the C-NO₂ bond is a major frontier.

Transformations at the C-Br Bond: The C-Br bond is a classic site for well-established cross-coupling reactions. Future research will aim to develop more robust and efficient catalysts for these transformations, especially for deactivated or sterically hindered substrates.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. Research into new palladium-based catalysts with advanced phosphine (B1218219) ligands continues to push the boundaries of this reaction, enabling the coupling of challenging aryl chlorides and bromides under milder conditions. nih.govlibretexts.org The development of catalysts that are highly active at low loadings is a key goal to minimize cost and metal contamination. nih.gov

Buchwald-Hartwig Amination: For the formation of C-N bonds, developing catalysts that can operate at lower temperatures and with a broader substrate scope, including less reactive amines, is an ongoing effort.

Other Cross-Couplings: Research into copper and nickel-based catalysts provides cheaper and more sustainable alternatives to palladium for various cross-coupling reactions.

Transformations involving the C-NO₂ Bond: More recently, the nitro group itself has been utilized as a coupling partner, a process known as denitrative coupling. This represents a significant step forward in synthetic efficiency, as it bypasses the need to first convert the nitro group into a more traditional coupling partner like a halide or triflate. acs.orgacs.org

Denitrative Suzuki-Miyaura Coupling: Palladium catalysts, particularly with specialized ligands like BrettPhos, have been shown to facilitate the oxidative addition into the Ar-NO₂ bond, enabling cross-coupling with boronic acids. acs.org

Denitrative Amination and Etherification: The scope of denitrative coupling has been extended to C-N and C-O bond formation. acs.org Nickel-catalyzed systems have also been developed for denitrative etherification. acs.org

Future research will focus on expanding the library of catalysts for these transformations and understanding the mechanistic nuances that govern selectivity between the C-Br and C-NO₂ reactive sites.

Table 1: Emerging Catalytic Systems for Transformations

Transformation Catalyst System (Example) Bond Formed Research Focus
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / (t-Bu)PCy₂ C-C High efficiency for deactivated aryl chlorides/bromides at very low catalyst loadings. nih.gov
Denitrative Suzuki Coupling Palladium / BrettPhos C-C Unprecedented oxidative addition to Ar-NO₂ bond, expanding electrophile scope. acs.org
Denitrative Etherification NiCl₂ in molten TBAB C-O Nickel-catalyzed system for coupling with alcohols, though substrate scope is limited. acs.org
General Cross-Coupling Palladacycle catalysts C-O, C-S Oxidative insertion into Ar-NO₂ for coupling with phenols or sulfinates. rhhz.net
Reductive Coupling CuX / Diphosphine C-N Copper-catalyzed deoxygenation of nitroarene followed by C-N bond formation with aryl boronic acids. nih.gov

Mechanistic Investigations under Advanced Reaction Conditions

Understanding reaction mechanisms is fundamental to optimizing processes and discovering new reactivity. The study of reactions involving this compound under advanced reaction conditions, such as flow chemistry and microwave irradiation, offers significant advantages in terms of safety, efficiency, and mechanistic insight.

Flow Chemistry: Nitration reactions are notoriously fast and highly exothermic, posing significant safety risks and scale-up challenges in traditional batch reactors. beilstein-journals.org Continuous flow chemistry mitigates these risks by using microreactors or tubular reactors with very small reaction volumes and high surface-area-to-volume ratios. ewadirect.comresearchgate.net This allows for superior heat and mass transfer, precise control over reaction time and temperature, and safer operation. nih.govresearchgate.net Future mechanistic studies will leverage these benefits to:

Isolate Reactive Intermediates: The precise residence time control in flow reactors may allow for the trapping and characterization of short-lived intermediates in nitration or nucleophilic substitution pathways.

Study Fast Kinetics: The rapid mixing and heat removal enable the study of intrinsically fast reaction kinetics that would be obscured by mass and heat transfer limitations in batch reactors. beilstein-journals.org

Improve Selectivity: By precisely controlling temperature and stoichiometry, flow systems can minimize side reactions and improve the selectivity of complex transformations.

Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reaction rates for transformations like nucleophilic aromatic substitution (SNAr). cem.com The nitro group strongly activates the aromatic ring towards nucleophilic attack. Mechanistic investigations using microwave heating can help elucidate:

Thermal vs. Specific Microwave Effects: Differentiating between purely thermal effects and potential non-thermal "microwave effects" on reaction pathways and transition states.

Solvent-Free Mechanisms: Microwaves can facilitate reactions under solvent-free conditions, providing insight into intrinsic molecular reactivity without the complicating influence of solvent molecules.

Concerted vs. Stepwise SNAr: There is evidence that some SNAr reactions, traditionally thought to proceed stepwise through a Meisenheimer complex, may in fact be concerted. nih.gov Microwave conditions could favor one pathway over the other, and detailed kinetic and isotopic studies under these conditions could clarify the operative mechanism.

Computational Predictions for Novel Reactivity and Derivative Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. diva-portal.org For this compound, computational methods offer a powerful approach to guide future experimental work.

Predicting Reactivity and Regioselectivity:

Electrophilic Aromatic Substitution: DFT calculations can accurately model the stability of intermediates (e.g., sigma complexes) in electrophilic reactions like nitration and bromination. diva-portal.orgrsc.org This allows for the in silico prediction of the most likely site of substitution, guiding the design of more regioselective synthetic routes. rsc.org

Nucleophilic Aromatic Substitution: The reactivity of the ring towards nucleophiles can be mapped by calculating electrostatic potential surfaces and LUMO (Lowest Unoccupied Molecular Orbital) distributions. DFT methods can also be used to calculate the activation barriers for nucleophilic attack at different positions on the ring, helping to understand why substitution occurs at a particular site. rsc.orgmdpi.com

Modeling Reaction Mechanisms: Computational modeling can provide detailed energy profiles for entire reaction pathways, including the structures of transition states and intermediates. This is invaluable for:

Validating Proposed Mechanisms: Comparing calculated energy barriers with experimentally determined reaction rates can support or refute a proposed mechanism. rsc.org

Discovering New Pathways: Computational exploration can sometimes uncover unexpected, low-energy reaction pathways that might not be intuitively obvious, suggesting new experiments.

Designing Novel Derivatives: Perhaps the most exciting future direction is the use of computational chemistry for the rational design of new derivatives of this compound with tailored properties. By systematically modifying the structure in silico (e.g., by adding or changing functional groups) and calculating properties such as electronic structure, reactivity indices, and interaction energies, researchers can:

Screen Virtual Libraries: Efficiently screen hundreds or thousands of potential derivatives for desired characteristics before committing resources to their synthesis.

Optimize Electronic Properties: Design molecules with specific HOMO-LUMO gaps for applications in materials science.

Predict Binding Affinities: In a medicinal chemistry context, design derivatives that are computationally predicted to bind effectively to a biological target.

Table 2: Computationally Predicted Reactivity Descriptors

Computational Method Predicted Property Application in Research
Density Functional Theory (DFT) Stability of σ-complex intermediates Predicts regioselectivity in electrophilic aromatic substitution (e.g., nitration). diva-portal.orgnih.gov
DFT / Semi-empirical (PM3) Proton Affinity / Free Energy Identifies the most nucleophilic carbon atoms for electrophilic attack. rsc.org
DFT (various functionals) Reaction Activation Barriers Correlates with experimental reaction rates for nucleophilic addition. rsc.org
Information-Theoretic Approach (DFT) Information Gain / Hirshfeld Charge Quantitatively predicts reaction barrier heights for electrophilic substitution. nih.gov
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO Energies and Distribution Predicts sites for electrophilic/nucleophilic attack and electronic properties. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-3,4-dimethyl-1-nitrobenzene, and how can regioselectivity challenges be addressed?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) on a pre-substituted dimethylbenzene precursor.

Bromination : Use electrophilic bromination (e.g., Br₂ with FeBr₃ or NBS in a polar solvent) at the ortho position relative to the nitro group.
Regioselectivity challenges arise due to competing directing effects (e.g., nitro as a meta-director vs. methyl as an ortho/para-director). Computational tools like DFT can predict dominant pathways by comparing activation energies for competing intermediates . Experimentally, low-temperature conditions and steric hindrance minimization are critical.

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column and UV detection (λ ≈ 254 nm) to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl protons at δ 2.1–2.5 ppm, aromatic protons split by nitro and bromo groups).
  • IR : Validate nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/Br ratios.

Q. What are the key reactivity trends of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom is activated toward nucleophilic aromatic substitution (SNAr) due to electron-withdrawing nitro and methyl groups. Reactivity can be enhanced by:
  • Using strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, DMF).
  • Microwave-assisted synthesis to accelerate reaction rates.
    Competing side reactions (e.g., reduction of nitro groups) require careful monitoring via TLC or in-situ FTIR .

Advanced Research Questions

Q. How do solvent effects and substituent positions influence the frontier molecular orbitals (FMOs) and chemical reactivity of this compound?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311+G(d,p)) reveal that:
  • Solvent Polarity : In DMSO, the HOMO-LUMO gap (ΔE) narrows, increasing electron donor-acceptor capacity (Table 4, ).
  • Substituent Effects : Methyl groups stabilize the HOMO via hyperconjugation, while nitro groups lower LUMO energy.
    Table : Calculated FMO Energies (eV) in Gas Phase vs. DMSO
ParameterGas PhaseDMSO
HOMO-7.82-7.45
LUMO-2.10-2.75
ΔE5.724.70
Data adapted from .

Q. How can contradictions between computational predictions and experimental kinetic data for degradation pathways be resolved?

  • Methodological Answer : Discrepancies often arise from oversimplified computational models. To reconcile:

Multi-scale Modeling : Combine DFT with molecular dynamics (MD) to simulate solvent and temperature effects.

Experimental Validation : Use GC-MS or LC-QTOF to identify degradation intermediates (e.g., hydroxylated or debrominated products under UV irradiation) .
For example, atmospheric degradation of brominated aromatics may proceed via OH• radical attack, which DFT underestimates without explicit solvent cages .

Q. What strategies optimize the compound’s application in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Ligand Design : Use electron-rich ligands (e.g., SPhos, XPhos) to enhance oxidative addition of the C-Br bond.
  • Base Selection : K₂CO₃ or Cs₂CO₃ in toluene/ethanol mixtures minimizes nitro group reduction.
  • Kinetic Studies : Monitor reaction progress via ¹⁹F NMR (if fluorinated coupling partners are used) to optimize stoichiometry .

Contradiction Analysis in Research

Q. How should researchers address conflicting data on the environmental persistence of brominated nitroaromatics?

  • Methodological Answer :
  • Comparative Studies : Conduct parallel experiments under controlled conditions (pH, UV exposure) to isolate degradation pathways.
  • Isotopic Labeling : Use deuterated analogs (e.g., bromobenzene-d₃) to track debromination kinetics via MS .
  • Meta-Analysis : Cross-reference data from analogous compounds (e.g., 2-BTP in ) to identify trends in halogenated aromatic stability.

Methodological Best Practices

  • Computational Modeling : Validate DFT results with higher-level methods (e.g., CCSD(T)) for critical intermediates.
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral and kinetic data .
  • Safety Protocols : Handle nitroaromatics in fume hoods due to potential mutagenicity (refer to SDS guidelines in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.